![molecular formula C12H19NO2 B087594 {2-[3-(Dimethylamino)propoxy]phenyl}methanol CAS No. 14573-97-8](/img/structure/B87594.png)

{2-[3-(Dimethylamino)propoxy]phenyl}methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

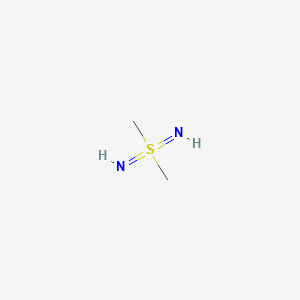

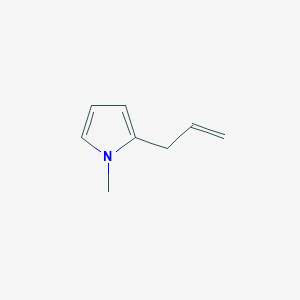

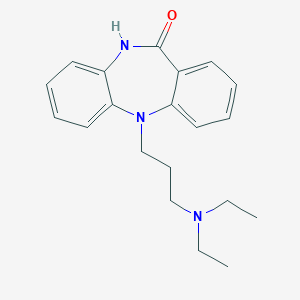

“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is an aromatic ether . It is also known by other names such as “2-3-dimethylamino propoxy phenyl methanol”, “2-3-dimethylamino propoxy phenyl”, and "benzenemethanol,2-3-dimethylamino propoxy" .

Molecular Structure Analysis

The molecular formula of “{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is C12H19NO2 . The InChI Key is KEQGOXOOPXJVFM-UHFFFAOYSA-N . The SMILES representation is CN©CCCOC1=CC=CC=C1CO .Physical And Chemical Properties Analysis

The molecular weight of “{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is 209.28 g/mol . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 32.7 Ų .Wissenschaftliche Forschungsanwendungen

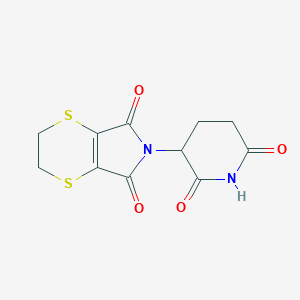

Synthesis and Electropolymerization :

- The compound has been used in the synthesis of silicon naphthalocyanines (SiNcs), which exhibit non-aggregated behavior in various solvents and show potential for electropolymerization due to oxidative electropolymerization of substituent groups (Bıyıklıoğlu & Alp, 2017).

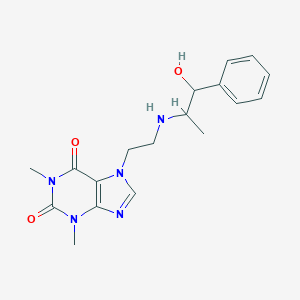

Photophysical and Photochemical Properties :

- Studies have examined the excited state intramolecular proton transfer (ESIPT) in derivatives of this compound, revealing insights into the mechanisms of alcohol monitoring and the influence of solvent environments (Liu et al., 2019), (Chen et al., 2019).

Molecular Structure and Hydrogen Bonding :

- The compound's structure and conformation have been studied, revealing the role of hydrogen bonds in molecular conformations and interactions (Zhang et al., 2015), (Niu et al., 2015).

Redox Properties and Fluorescence :

- Derivatives of this compound have been studied for their reversible redox properties and potential as fluorescent probes, indicating applications in sensing and molecular electronics (Huang et al., 2008).

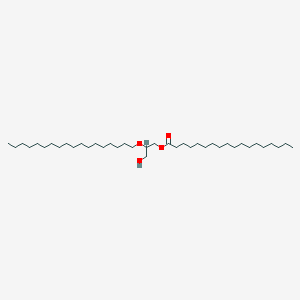

Interaction with Solvents :

- The solubility and interaction of derivatives in various solvents have been investigated, providing essential data for their practical application in different chemical environments (Song et al., 2019).

Applications in Electroluminescent Devices :

- Conjugated polyelectrolytes derived from the compound have been synthesized and studied for their potential in electroluminescent devices, showing promising applications in electronics (Huang et al., 2004).

Safety And Hazards

“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

[2-[3-(dimethylamino)propoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,14H,5,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGOXOOPXJVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633605 |

Source

|

| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[3-(Dimethylamino)propoxy]phenyl}methanol | |

CAS RN |

14573-97-8 |

Source

|

| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)